molecular formula C15H18N4O B2918099 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol CAS No. 330982-03-1

2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol

Cat. No. B2918099
CAS RN: 330982-03-1
M. Wt: 270.336
InChI Key: LSBFDECOGCIELU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol” is a chemical compound with the empirical formula C15H19ClN4O. It has a molecular weight of 306.79 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string OC1=CC=CC=C1C2=NC(N3CCNCC3)=CC(C)=N2.[H]Cl . This indicates that the compound contains a phenol group (OC1=CC=CC=C1), a pyrimidine group (C2=NC(N3CCNCC3)=CC©=N2), and a piperazine group (N3CCNCC3).


Physical And Chemical Properties Analysis

This compound is a solid . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the sources I found.

Scientific Research Applications

Antiproliferative Activity

Research has highlighted the synthesis and antiproliferative activity of derivatives related to the compound of interest against human cancer cell lines. For instance, derivatives have been evaluated for their antiproliferative effect using methods like the MTT assay against cancer cell lines, showing potential anticancer properties. This suggests the compound's derivatives could be potential anticancer agents (Mallesha et al., 2012).

DNA/Protein Binding and Anticancer Activity

Studies have also focused on the synthesis, structure, DNA/protein binding, and in vitro anticancer activity of complexes involving similar structural motifs. These studies reveal moderate growth suppression activity against human breast cancer cell lines, hinting at the therapeutic potential of these compounds in cancer treatment (Manna et al., 2019).

Metal Complexes and Their Properties

Further research delves into the synthesis of metal complexes derived from phenol-based ligands, investigating their spectral, magnetic, and electrochemical properties. Such studies contribute to the understanding of the material's properties and its applications in fields like catalysis and materials science (Bharathi et al., 2007).

Luminescent Properties and Photo-induced Electron Transfer

The luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent have been explored, indicating potential applications in the development of new luminescent materials and in the study of electron transfer processes (Gan et al., 2003).

Synthesis and Characterization of Metal Complexes

Research into the synthesis and characterization of metal complexes containing similar compounds as ligands has been conducted. These complexes have been evaluated for their potential applications, including antibacterial and antifungal activities, further highlighting the compound's utility in biomedical applications (Geethalaksmi & Theivarasu, 2016).

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has the signal word “Warning”. The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

2-(4-methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-11-10-14(19-8-6-16-7-9-19)18-15(17-11)12-4-2-3-5-13(12)20/h2-5,10,16,20H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBFDECOGCIELU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2O)N3CCNCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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